![molecular formula C17H21ClN2O3 B2744429 Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride CAS No. 2418682-03-6](/img/structure/B2744429.png)
Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride
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Overview
Description
“Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride” is complex, involving multiple functional groups. The compound contains a benzofuran moiety, a pyrrole ring, and a carboxylate group .Chemical Reactions Analysis
Benzofuran compounds are known to undergo a variety of chemical reactions. For instance, substituted benzofurans have been reported to have dramatic anticancer activities . The reaction mechanisms and specific conditions for these reactions would depend on the exact structure of the benzofuran derivative and the desired reaction .Scientific Research Applications
- Benzofuran derivatives have been investigated for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines . For instance, compound 36 demonstrated promising activity against leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Benzofurans have shown antimicrobial activity. Substituted benzofurans, especially those with halogens or hydroxyl groups at the 4-position, exhibit good efficacy against microbial pathogens .
- A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. It holds promise as a therapeutic drug for hepatitis C disease .
- Compound 4, a benzene-sulfonamide-based benzofuran derivative, was designed to inhibit the HIF-1 pathway involved in carcinogenesis .
Anticancer Activity
Antimicrobial Properties
Anti-Hepatitis C Virus (HCV) Activity
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway
Free Radical Cyclization Cascade for Polycyclic Benzofurans
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research in this area is promising and could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are a key structural component of en300-26683104, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of EN300-26683104 with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Given the biological activities associated with benzofuran compounds, it can be inferred that en300-26683104 may affect multiple pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that en300-26683104 may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-19-13(7-8-15(19)17(20)21-2)10-18-11-14-9-12-5-3-4-6-16(12)22-14;/h3-8,14,18H,9-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGRHBSXHHAOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)CNCC2CC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride |
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